NAPETA acts as a non-competitive inhibitor of HIV-1 RT's DNA polymerase activity. [] Specifically, it inhibits both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT without affecting the RNase H activity. []
Kinetic analysis indicates that NAPETA inhibits the DNA polymerase activity in a non-competitive manner with respect to dTTP, suggesting it binds to an allosteric site on the enzyme rather than the active site. [] The inhibition regarding the RNA:DNA template demonstrates mixed linear type kinetics, suggesting a more complex interaction with the enzyme-substrate complex. []
Gel shift and surface plasmon resonance analyses confirm that NAPETA interferes with the formation of the RT:DNA complex by reducing RT's affinity for DNA, contributing to the observed inhibition. []
The primary application of NAPETA explored in the provided research is its potential as an anti-HIV drug. [] Key findings supporting this application include:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2